molecular formula C17H12N4O4 B579013 N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline CAS No. 18791-73-6

N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline

Cat. No.: B579013
CAS No.: 18791-73-6
M. Wt: 336.307
InChI Key: KZQMQYYXAMSTJQ-UHFFFAOYSA-N
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Description

N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline: is a chemical compound with the molecular formula C13H12N4O4. It is known for its unique structure, which includes a benzocycloheptenone core attached to a dinitrophenyl hydrazone group. This compound is often used in various chemical and biological research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline typically involves the reaction of 7H-Benzocyclohepten-7-one with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated under reflux conditions to ensure complete reaction and high yield of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often result in the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound, such as hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dinitrophenyl hydrazone moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

  • Oxidized derivatives
  • Reduced hydrazine derivatives
  • Substituted hydrazone derivatives

Scientific Research Applications

Chemistry: In chemistry, N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline is used as a reagent for the detection and quantification of carbonyl compounds. Its ability to form stable hydrazones makes it valuable in analytical chemistry for identifying aldehydes and ketones .

Biology: The compound is used in biological research to study enzyme activities, particularly those involving hydrazone formation and cleavage. It serves as a model compound for investigating enzyme kinetics and mechanisms .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its interactions with biological targets and its ability to modulate biochemical pathways .

Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it suitable for use in the production of dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

The mechanism of action of N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound forms hydrazone linkages with carbonyl groups, which can modulate the activity of enzymes and other proteins. This interaction can affect various biochemical pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

    7H-Benzocyclohepten-7-one: The parent compound without the dinitrophenyl hydrazone group.

    2,4-Dinitrophenylhydrazine: A reagent commonly used for detecting carbonyl compounds.

    Benzocycloheptenone derivatives: Compounds with similar core structures but different substituents.

Uniqueness: N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline is unique due to its combined structure of benzocycloheptenone and dinitrophenyl hydrazone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Properties

CAS No.

18791-73-6

Molecular Formula

C17H12N4O4

Molecular Weight

336.307

IUPAC Name

N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C17H12N4O4/c22-20(23)15-9-10-16(17(11-15)21(24)25)19-18-14-7-5-12-3-1-2-4-13(12)6-8-14/h1-11,19H

InChI Key

KZQMQYYXAMSTJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C=CC2=C1

Synonyms

7H-Benzocyclohepten-7-one 2,4-dinitrophenyl hydrazone

Origin of Product

United States

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